Cas no 550369-98-7 (ethyl N-methyl-N-(piperidin-4-yl)carbamate)
ethyl N-methyl-N-(piperidin-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, methyl-4-piperidinyl-, ethyl ester (9CI)
- Ethyl methyl(4-piperidinyl)carbamate
- ethyl N-methyl-N-(piperidin-4-yl)carbamate
- AKOS009619136
- CHEMBL4532358
- EN300-145280
- QIAQJLFLGMPNAB-UHFFFAOYSA-N
- Ethyl N-piperid-4-yl-N-methylcarbamate
- SCHEMBL5901045
- 550369-98-7
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- Inchi: 1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3
- InChI Key: QIAQJLFLGMPNAB-UHFFFAOYSA-N
- SMILES: O(CC)C(N(C)C1CCNCC1)=O
Computed Properties
- Exact Mass: 186.136827821g/mol
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 41.6Ų
ethyl N-methyl-N-(piperidin-4-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145280-0.05g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 0.05g |
$551.0 | 2023-06-06 | ||
| Enamine | EN300-145280-0.1g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 0.1g |
$578.0 | 2023-06-06 | ||
| Enamine | EN300-145280-0.25g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 0.25g |
$604.0 | 2023-06-06 | ||
| Enamine | EN300-145280-0.5g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 0.5g |
$630.0 | 2023-06-06 | ||
| Enamine | EN300-145280-1.0g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 1g |
$656.0 | 2023-06-06 | ||
| Enamine | EN300-145280-2.5g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 2.5g |
$1287.0 | 2023-06-06 | ||
| Enamine | EN300-145280-5.0g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 5g |
$1903.0 | 2023-06-06 | ||
| Enamine | EN300-145280-10.0g |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 10g |
$2823.0 | 2023-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10160-1G |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 95% | 1g |
¥ 2,791.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10160-5G |
ethyl N-methyl-N-(piperidin-4-yl)carbamate |
550369-98-7 | 95% | 5g |
¥ 8,375.00 | 2023-04-13 |
ethyl N-methyl-N-(piperidin-4-yl)carbamate Suppliers
ethyl N-methyl-N-(piperidin-4-yl)carbamate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on ethyl N-methyl-N-(piperidin-4-yl)carbamate
Comprehensive Overview of Ethyl N-methyl-N-(piperidin-4-yl)carbamate (CAS No. 550369-98-7)
Ethyl N-methyl-N-(piperidin-4-yl)carbamate, identified by its CAS number 550369-98-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of carbamate derivatives, which are widely recognized for their versatility in medicinal chemistry. The unique structural features of this molecule, including the piperidine ring and N-methyl carbamate moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "ethyl N-methyl-N-(piperidin-4-yl)carbamate uses" and "CAS 550369-98-7 applications", reflecting its growing relevance in drug discovery and development.
The compound's molecular structure combines a piperidin-4-yl group with an ethyl carbamate functionality, which enhances its potential as a building block for central nervous system (CNS) targeting agents. Recent studies highlight its role in the design of neuromodulators and enzyme inhibitors, aligning with current trends in precision medicine and neuropharmacology. Searches for "piperidine carbamate derivatives in drug design" and "N-methyl carbamate pharmacological properties" underscore the scientific community's interest in exploring its therapeutic potential. Additionally, its stability and solubility profile make it suitable for high-throughput screening and combinatorial chemistry applications.
From a synthetic perspective, ethyl N-methyl-N-(piperidin-4-yl)carbamate is often synthesized via nucleophilic substitution reactions or carbamoylation of piperidine precursors. Its CAS registry number 550369-98-7 is a critical identifier in chemical databases, facilitating efficient literature retrieval for researchers investigating structure-activity relationships (SAR). Queries such as "synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate" and "CAS 550369-98-7 spectroscopic data" are common among chemists optimizing synthetic routes or characterizing the compound. The compound's logP and pKa values further contribute to its utility in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.
In the context of green chemistry, ethyl N-methyl-N-(piperidin-4-yl)carbamate has been explored as a candidate for eco-friendly catalytic processes. The push toward sustainable synthesis has led to increased searches for "biodegradable carbamate compounds" and "piperidine-based green solvents", positioning this compound as a subject of environmental interest. Its potential applications in agrochemicals and material science also align with broader industrial demands for multifunctional intermediates.
Quality control and analytical characterization of CAS 550369-98-7 rely heavily on techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Laboratories frequently seek information on "ethyl N-methyl-N-(piperidin-4-yl)carbamate purity standards" and "analytical methods for carbamate quantification", emphasizing the need for rigorous standardization in research and production. The compound's chromatographic behavior and spectral fingerprints are well-documented, aiding in its identification and quality assurance.
Looking ahead, ethyl N-methyl-N-(piperidin-4-yl)carbamate is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its modular structure allows for facile derivatization, addressing contemporary challenges in targeted protein degradation. As the scientific community continues to explore "new applications of piperidine carbamates" and "CAS 550369-98-7 in innovative therapies", this compound remains a focal point of interdisciplinary research.
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